
3-Ethyl-2-methylhexa-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylhexa-1,5-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. The structure of this compound features a six-carbon chain with an ethyl group attached to the third carbon and a methyl group attached to the second carbon. The double bonds are located at the first and fifth positions of the carbon chain, making it a conjugated diene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylhexa-1,5-diene can be achieved through various methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alcohol such as 3-ethyl-2-methylhexanol, dehydration can be carried out using a strong acid like sulfuric acid to yield the desired diene . Another method involves the dehydrohalogenation of 3-ethyl-2-methylhexyl halide using a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methylhexa-1,5-diene undergoes various chemical reactions, including:
Substitution: Electrophilic addition reactions, such as halogenation with bromine or chlorine, can occur at the double bonds, forming dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Saturated hydrocarbons
Substitution: Dihalides
Scientific Research Applications
3-Ethyl-2-methylhexa-1,5-diene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylhexa-1,5-diene involves its interaction with various molecular targets and pathways. As a conjugated diene, it can participate in Diels-Alder reactions, forming cyclohexene derivatives . The compound’s double bonds allow it to undergo electrophilic addition reactions, where electrophiles attack the electron-rich regions of the molecule . These reactions are often facilitated by the presence of electron-donating or electron-withdrawing groups on the diene .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,5-hexadiene: Similar structure but lacks the ethyl group at the third carbon.
1,3-Butadiene: A simpler conjugated diene with only four carbon atoms.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene with a methyl group at the second carbon.
Uniqueness
3-Ethyl-2-methylhexa-1,5-diene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to simpler dienes .
Properties
CAS No. |
73398-15-9 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
3-ethyl-2-methylhexa-1,5-diene |
InChI |
InChI=1S/C9H16/c1-5-7-9(6-2)8(3)4/h5,9H,1,3,6-7H2,2,4H3 |
InChI Key |
MROJOHIMEYEXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


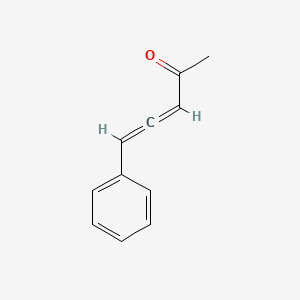
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
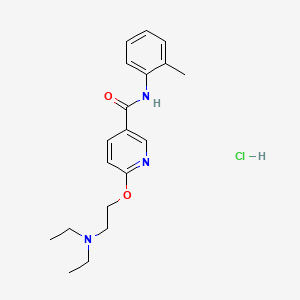

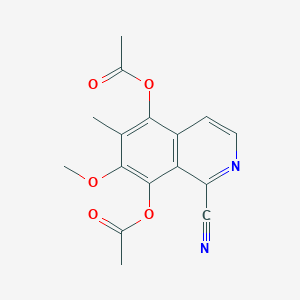

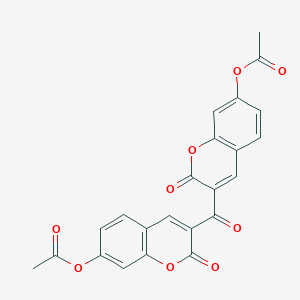
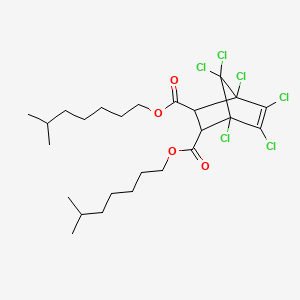
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
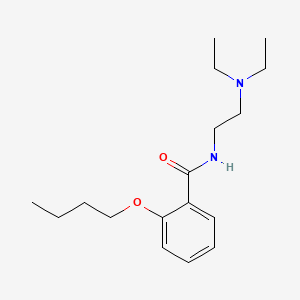
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
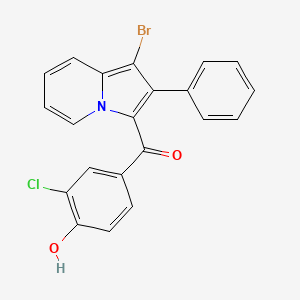
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
